N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide
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Overview
Description
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.
Introduction of the Sulfanyl Group: This step involves the substitution of a suitable leaving group with a thiol group, often using reagents like thiourea or thiols in the presence of a base.
Attachment of the Sulfonamide Group: This is typically done by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions are scalable and can be performed in large batches.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group.
5-Amino-1-pentanol: An amino alcohol with a pentanol chain.
Uniqueness
N,N-diethyl-3-[5-sulfanyl-4-(2,4,4-trimethylpentan-2-yl)-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is unique due to its combination of a triazole ring, a sulfanyl group, and a sulfonamide group, which confer distinct chemical properties and biological activities not found in the similar compounds listed above.
Properties
CAS No. |
522606-43-5 |
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Molecular Formula |
C20H32N4O2S2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N,N-diethyl-3-[5-sulfanylidene-4-(2,4,4-trimethylpentan-2-yl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H32N4O2S2/c1-8-23(9-2)28(25,26)16-12-10-11-15(13-16)17-21-22-18(27)24(17)20(6,7)14-19(3,4)5/h10-13H,8-9,14H2,1-7H3,(H,22,27) |
InChI Key |
UKUXVDIRKVQYJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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